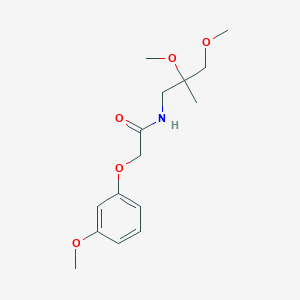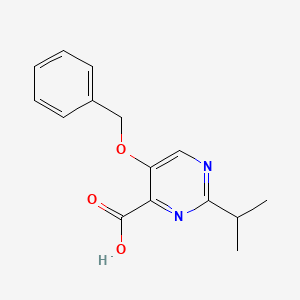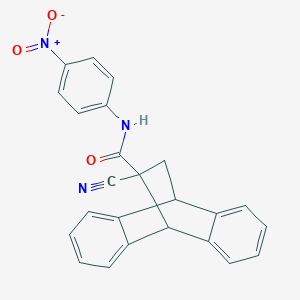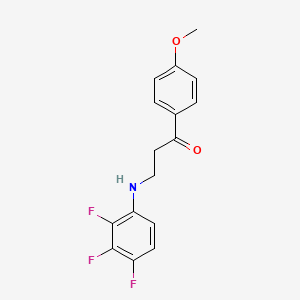
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTP is a synthetic compound that has been synthesized using various methods, and its synthesis has been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit various biochemical and physiological effects. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to exhibit antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several advantages for use in lab experiments. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is easy to synthesize, and its synthesis has been extensively studied. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is also stable under various conditions, making it suitable for use in various assays. However, 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone. One potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based fluorescent probes for imaging biological systems. Another potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its potential toxicity.
Synthesis Methods
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be synthesized using various methods, including the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most common method used for the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is the Mannich reaction, which involves the reaction of 4-methoxybenzaldehyde, 2,3,4-trifluoroaniline, and acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit anticancer, antiviral, and antimicrobial properties. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-11-4-2-10(3-5-11)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZVDRTOMPYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

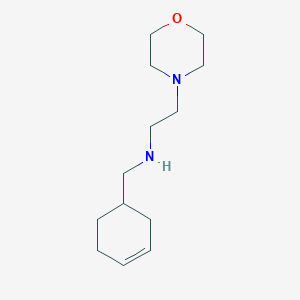
![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)
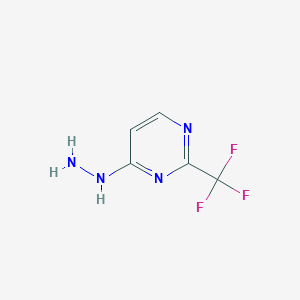
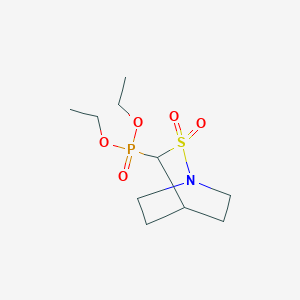
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
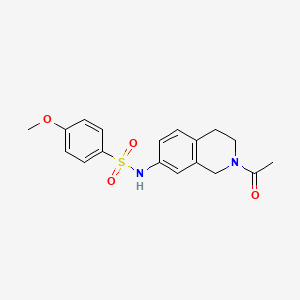
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
